Ethyl (R)-2-amino-5,5,5-trifluoropentanoate
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Overview
Description
Ethyl ®-2-amino-5,5,5-trifluoropentanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl groups imparts distinct chemical and physical characteristics, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the esterification of ®-2-amino-5,5,5-trifluoropentanoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction is generally carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of Ethyl ®-2-amino-5,5,5-trifluoropentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-2-amino-4,4,4-trifluorobutanoate
- Ethyl ®-2-amino-3,3,3-trifluoropropanoate
- Ethyl ®-2-amino-6,6,6-trifluorohexanoate
Uniqueness
Ethyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C7H12F3NO2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m1/s1 |
InChI Key |
MZXWLIZWWJYYOP-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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